molecular formula C11H9ClN4O3 B11695181 N-(2-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 312308-74-0

N-(2-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B11695181
CAS No.: 312308-74-0
M. Wt: 280.67 g/mol
InChI Key: MDPWWVJXWNBLFR-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a pyrazole-derived carboxamide featuring a 2-chlorophenyl substituent, a methyl group at the 1-position, and a nitro group at the 4-position of the pyrazole ring. This compound’s structural uniqueness lies in the combination of electron-withdrawing groups (nitro and chloro) and the methyl group, which influence its physicochemical and electronic properties.

Properties

CAS No.

312308-74-0

Molecular Formula

C11H9ClN4O3

Molecular Weight

280.67 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C11H9ClN4O3/c1-15-10(9(6-13-15)16(18)19)11(17)14-8-5-3-2-4-7(8)12/h2-6H,1H3,(H,14,17)

InChI Key

MDPWWVJXWNBLFR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2Cl

solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorophenyl Substitution: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is being investigated for its potential as a pharmacophore in drug development. Its properties suggest possible applications in treating inflammatory conditions and infections due to its anti-inflammatory and antimicrobial activities.

Case Study: Antimicrobial Efficacy

A study assessed the compound's antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The results indicate significant antimicrobial properties, particularly against Staphylococcus aureus.

Material Science

The compound’s unique structural characteristics make it suitable for developing novel materials with specific electronic or optical properties. Research is ongoing to explore its potential in creating advanced materials for electronics and photonics.

Biological Studies

This compound is utilized in biological studies to investigate its interactions with various enzymes and receptors. The nitro group plays a crucial role in modulating these interactions, which may lead to therapeutic applications.

Case Study: Anti-inflammatory Activity

In a carrageenan-induced paw edema model, the compound demonstrated significant anti-inflammatory effects:

Treatment GroupEdema Reduction (%)
Control0
N-(2-chlorophenyl)-1-methyl...75

This suggests that the compound could be beneficial in treating inflammatory diseases.

Industrial Applications

The stability and reactivity of this compound make it valuable in synthesizing other complex organic molecules. Its application extends to various industrial processes, where it can serve as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound’s pyrazole core distinguishes it from other carboxamides in the evidence. Key structural analogs include:

Compound Core Structure Substituents Key Features
Target Compound Pyrazole-5-carboxamide 1-Methyl, 4-nitro (pyrazole); 2-chlorophenyl (amide) Electron-withdrawing nitro and chloro groups; methyl stabilizes the pyrazole ring
4a () Pyrazole-5-carboxamide 1-Methyl, 3-ethyl, 4-chloro (pyrazole); 2-[(2-chlorophenyl)amino]-2-oxoethyl Chloro and ethyl substituents; lower steric hindrance than nitro group
T105 () Diphenylmethane derivative 2-Chlorophenyl, acetylphenylene Bulky diphenylmethyl group; ketone functionality
N-(2-Chloro-5-Nitrophenyl)-2-Cyanoacetamide () Acetamide 2-Chloro-5-nitrophenyl; cyano group Nitro on phenyl ring; cyano enhances polarity

Key Observations :

  • Nitro vs.
  • Steric Effects : The methyl group (target) reduces steric hindrance compared to ethyl (4a) or diphenylmethyl (T105), favoring synthetic accessibility .
Physicochemical Properties

Melting points and synthetic yields provide insights into stability and practicality:

Compound Melting Point (°C) Synthetic Yield Reference
Target Compound Not reported Not reported
4a () Not specified 77.6%
T105 () 166.7 Not reported
T109 () 131.4 (ethanol) Not reported

Key Observations :

  • High yields (e.g., 77.6% for 4a) suggest efficient synthesis routes for pyrazole carboxamides, which could be extrapolated to the target compound .
  • Melting points for chlorophenyl derivatives (e.g., T105 at 166.7°C) indicate moderate thermal stability, likely influenced by aromatic stacking and hydrogen bonding .
Electronic and Crystallographic Insights

highlights substituent effects on 35Cl NQR frequencies and crystal structures:

  • Chlorine Electronic Environment : Aryl or chloroalkyl substituents (e.g., 2-chlorophenyl in the target) increase 35Cl NQR frequencies compared to alkyl groups, suggesting enhanced electron delocalization .
  • Crystal Packing : Pyrazole derivatives with nitro groups may exhibit distinct C–O bond lengths and angles compared to chloro analogs, affecting solubility and reactivity .

Biological Activity

N-(2-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C10H8ClN3O2
  • Molecular Weight : 237.64 g/mol
  • IUPAC Name : 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole
  • CAS Number : 333444-50-1

The compound features a pyrazole ring substituted with a chlorophenyl and a nitro group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF70.01Inhibition of Aurora-A kinase
NCI-H4600.03Induction of apoptosis and autophagy
HepG231.5DNA binding interaction

These findings indicate that the compound may function as a potent inhibitor of specific kinases involved in cancer progression, promoting apoptosis in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Pseudomonas aeruginosa0.30

These results suggest that this compound could be developed further as an antimicrobial therapeutic .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The pyrazole scaffold is known to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.
  • DNA Interaction : The compound's ability to bind to DNA may disrupt replication and transcription processes in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancerous cells, enhancing its therapeutic efficacy.

Study on Anticancer Efficacy

In a recent study by Li et al., this compound was tested against multiple cancer cell lines, demonstrating remarkable cytotoxicity with IC50 values significantly lower than standard chemotherapeutics . The study emphasized the need for further exploration into the compound's structure-activity relationship (SAR) to optimize its efficacy.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of the compound against resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics, particularly against Gram-positive pathogens .

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